BenchChemオンラインストアへようこそ!

Afatinib-d6 (dimaleate)

LC-MS/MS Therapeutic Drug Monitoring Bioanalytical Method Validation

Afatinib-d6 (dimaleate) is the essential, validated co-eluting internal standard for accurate LC-MS/MS quantification of afatinib in plasma. Unlike unlabeled afatinib or alternative EGFR-TKI internal standards, its deuteration ensures chromatographic co-elution and effectively compensates for ion suppression and matrix effects in complex biological matrices, maintaining IS-normalized matrix factors below 15% for robust bioanalytical method validation (precision within 10.2% CV). This high-purity dimaleate salt offers enhanced solubility and stability, making it critical for ANDA submissions and clinical TDM.

Molecular Formula C32H33ClFN5O11
Molecular Weight 724.1 g/mol
Cat. No. B12424135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfatinib-d6 (dimaleate)
Molecular FormulaC32H33ClFN5O11
Molecular Weight724.1 g/mol
Structural Identifiers
SMILESCN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C24H25ClFN5O3.2C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;2*5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8)/b4-3+;2*2-1-/t16-;;/m0../s1/i1D3,2D3;;
InChIKeyUSNRYVNRPYXCSP-PELYZBGRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.005 g / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Afatinib-d6 (dimaleate): A Deuterated Internal Standard for LC-MS/MS Quantification in Oncology Research


Afatinib-d6 (dimaleate), also known as BIBW 2992MA2-d6, is a deuterium-labeled isotopologue of the irreversible EGFR/HER2 tyrosine kinase inhibitor afatinib dimaleate . It features six deuterium atoms substituted on the two methyl groups of the dimethylamino moiety, resulting in a molecular weight shift of +6 Da relative to the unlabeled parent . As an analytical internal standard, it is primarily utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of afatinib in biological matrices . The dimaleate salt form provides enhanced aqueous solubility and stability compared to the free base, facilitating its use as a reference material in validated bioanalytical workflows .

Why Afatinib-d6 (dimaleate) Cannot Be Substituted by Non-Deuterated Afatinib or Other EGFR-TKI Analogs


Substituting Afatinib-d6 (dimaleate) with unlabeled afatinib or a structurally distinct EGFR-TKI internal standard compromises analytical validity in LC-MS/MS workflows. Unlabeled afatinib is indistinguishable from the target analyte by mass spectrometry, rendering it unusable as an internal standard . Substituting with a different deuterated EGFR-TKI (e.g., erlotinib-d6) introduces differential matrix effects due to distinct chromatographic retention times and ionization behaviors, which can lead to systematic quantification bias [1]. Afatinib-d6 is specifically validated as a co-eluting internal standard that compensates for ion suppression/enhancement in complex human plasma matrices, with IS-normalized matrix factors maintained below 15% in published methods [2].

Quantitative Performance Benchmarks for Afatinib-d6 (dimaleate) as an Internal Standard


Afatinib-d6 Enables Matrix Effect Correction to ≤15% CV in Human Plasma LC-MS/MS Assays

In a validated LC-MS/MS method for simultaneous quantification of five EGFR-TKIs, Afatinib-d6 was employed as the internal standard for afatinib. The method achieved IS-normalized matrix factors below 15% across all tested human plasma samples, demonstrating effective correction for ion suppression and enhancement [1]. Intra- and inter-day coefficients of variation (CV) ranged from 1.1% to 13.9%, with accuracy ranging from 93.3% to 111.1% [1].

LC-MS/MS Therapeutic Drug Monitoring Bioanalytical Method Validation

Afatinib-d6 Supports a Lower Limit of Quantification (LLOQ) of 1.00 ng/mL for Afatinib in Human Plasma

In a fully validated UPLC-MS/MS method compliant with FDA guidelines, Afatinib-d6 was used as the internal standard for afatinib quantification. The method achieved a lower limit of quantification (LLOQ) of 1.00 ng/mL for afatinib in human lithium heparinized plasma [1]. Calibration curves were linear over a concentration range of 1.00–100 ng/mL [1].

Pharmacokinetics UPLC-MS/MS LLOQ

Afatinib-d6 (dimaleate) Offers ≥99% Deuterium Incorporation Purity with 97% Chemical Purity

Commercial preparations of Afatinib-d6 (dimaleate) are supplied with specified purity metrics that differentiate it from lower-grade deuterated analogs. One vendor certifies ≥99% atom D isotopic enrichment and 97% chemical purity by HPLC . Another major supplier specifies ≥99% deuterated forms (d1-d6) purity .

Isotopic Purity Certificate of Analysis Analytical Standard

Afatinib-d6 Demonstrates Equivalent EGFR/HER2 Inhibitory Potency to Unlabeled Afatinib

Afatinib-d6 (dimaleate) is the deuterium-labeled isotopologue of afatinib dimaleate. The unlabeled parent compound afatinib dimaleate irreversibly inhibits EGFRwt, EGFRL858R, EGFRL858R/T790M, and HER2 with IC50 values of 0.5 nM, 0.4 nM, 10 nM, and 14 nM, respectively [1]. Deuterium incorporation is not expected to alter target binding affinity, as the substitution occurs on peripheral N-methyl groups distant from the kinase-binding pharmacophore [2].

EGFR HER2 Tyrosine Kinase Inhibitor

Afatinib-d6 (dimaleate) Achieves 91.4–115.0% Recovery in Mouse Serum LC-MS/MS Assays

In a validated LC-MS/MS method for lorlatinib quantification in mouse serum and tissue samples, Afatinib-d6 was selected as the internal standard after pilot experiments demonstrated superior accuracy and precision compared to other candidate ISs [1]. The method achieved recoveries ranging from 91.4% to 115.0% across the calibration range, with matrix effects ranging from 84.2% to 110.6% [1].

Sample Preparation Extraction Recovery Bioanalysis

Afatinib-d6 (dimaleate) Delivers Intra- and Inter-Day Precision Within 10.2% CV in Human Plasma Assays

In a fully validated UPLC-MS/MS method compliant with FDA guidelines, Afatinib-d6 was used as the internal standard for afatinib. Within-run and between-run precision measurements fell within 10.2% coefficient of variation (CV), with accuracy ranging from 89.2% to 110% [1].

Assay Precision Method Validation FDA Guidelines

Validated Application Scenarios for Afatinib-d6 (dimaleate) in Bioanalytical and Oncology Research


Therapeutic Drug Monitoring of Afatinib in NSCLC Patients

Afatinib-d6 (dimaleate) is the validated internal standard of choice for LC-MS/MS methods designed to monitor plasma afatinib concentrations in NSCLC patients receiving afatinib therapy. Published methods demonstrate IS-normalized matrix factors below 15% and precision within 10.2% CV [1][2]. The established LLOQ of 1.00 ng/mL enables detection of clinically relevant trough concentrations [2].

Preclinical Pharmacokinetic and Tissue Distribution Studies

Afatinib-d6 (dimaleate) has been successfully employed as an internal standard in mouse serum and tissue distribution studies, demonstrating extraction recoveries of 91.4–115.0% and matrix effects within 84.2–110.6% [3]. Its performance in protein precipitation workflows makes it suitable for high-throughput preclinical PK sample analysis.

Multiplexed EGFR-TKI Quantification Panels

Afatinib-d6 (dimaleate) is integrated into validated multiplex LC-MS/MS methods that simultaneously quantify multiple EGFR-TKIs (afatinib, erlotinib, gefitinib, icotinib, osimertinib) and their metabolites in a single analytical run [1]. This enables comparative pharmacokinetic assessments across different targeted therapies in clinical research.

Bioequivalence and ANDA Regulatory Submissions

As a high-purity deuterated internal standard (≥99% atom D enrichment ), Afatinib-d6 (dimaleate) is suitable for bioanalytical method validation in support of Abbreviated New Drug Applications (ANDAs) and bioequivalence studies for generic afatinib formulations, where regulatory compliance with FDA and EMA bioanalytical guidelines is mandatory [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Afatinib-d6 (dimaleate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.